
4-(L-Menthoxy)-2-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(L-Menthoxy)-2-butanone is an organic compound belonging to the class of menthane monoterpenoids. It is characterized by a menthoxy group attached to a butanone backbone. This compound is known for its cooling properties and is widely used in various applications, including flavoring agents, cosmetics, and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(L-Menthoxy)-2-butanone typically involves the reaction of L-menthol with a suitable butanone derivative. One common method is the reaction of L-menthol with 1,2-epoxybutane in the presence of a Lewis acid catalyst . The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(L-Menthoxy)-2-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The menthoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-(L-Menthoxy)-2-butanone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in topical formulations for its cooling and soothing effects.
Industry: Employed in the production of flavoring agents, cosmetics, and personal care products
Mécanisme D'action
The cooling effect of 4-(L-Menthoxy)-2-butanone is primarily due to its interaction with the transient receptor potential melastatin 8 (TRPM8) ion channel. This ion channel is responsible for the sensation of cold in sensory neurons. The compound activates TRPM8, leading to an influx of calcium ions into the neurons, which is then perceived as a cooling sensation by the brain .
Comparaison Avec Des Composés Similaires
Similar Compounds
Menthol: A well-known cooling agent with a similar structure but different functional groups.
Menthyl lactate: Another cooling agent with a lactate group instead of a butanone group.
WS-3 (N-Ethyl-p-menthane-3-carboxamide): A synthetic cooling agent with a different chemical structure but similar cooling properties
Uniqueness
4-(L-Menthoxy)-2-butanone is unique due to its specific combination of a menthoxy group and a butanone backbone, which provides a distinct cooling effect and a different sensory profile compared to other cooling agents. Its versatility in various applications, from flavoring agents to pharmaceuticals, highlights its importance in both scientific research and industrial applications .
Propriétés
Numéro CAS |
886449-15-6 |
|---|---|
Formule moléculaire |
C14H26O2 |
Poids moléculaire |
226.35 g/mol |
Nom IUPAC |
4-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxybutan-2-one |
InChI |
InChI=1S/C14H26O2/c1-10(2)13-6-5-11(3)9-14(13)16-8-7-12(4)15/h10-11,13-14H,5-9H2,1-4H3/t11-,13+,14-/m1/s1 |
Clé InChI |
KCLGSIULRIYEFO-KWCYVHTRSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H]([C@@H](C1)OCCC(=O)C)C(C)C |
SMILES canonique |
CC1CCC(C(C1)OCCC(=O)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


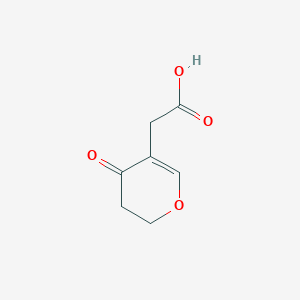
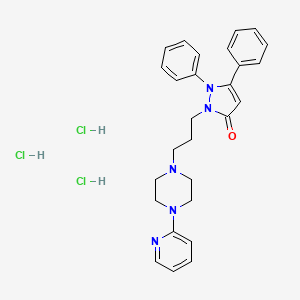



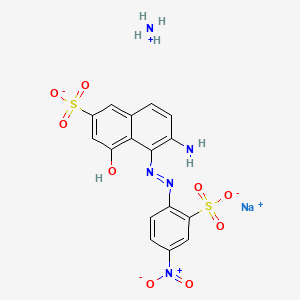

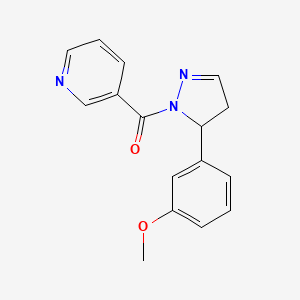
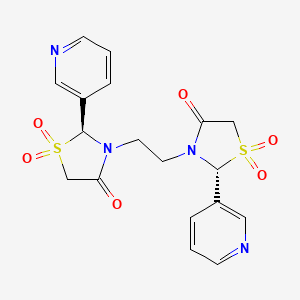


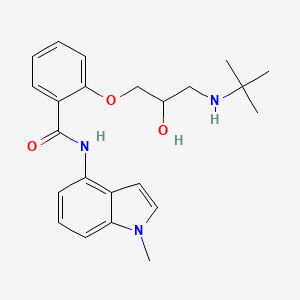
![4,11,13-trimethyl-5-(2-morpholin-4-ylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12755706.png)

